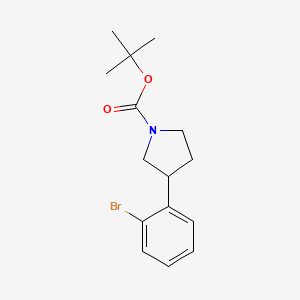
tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate
説明
“tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H20BrNO2 . It is also known as "1-Pyrrolidinecarboxylic acid, 3-(2-bromophenyl)-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate” is 326.23 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a bromophenyl group, which is a phenyl ring with a bromine atom attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate” include a molecular weight of 326.23 . Unfortunately, other specific properties such as boiling point, density, and solubility were not found in the available resources.科学的研究の応用
Overview of Synthetic Applications
The tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate compound plays a significant role in synthetic chemistry, particularly in the construction of N-heterocycles. Chiral sulfinamides, including tert-butanesulfinamide, have been highlighted for their pivotal role in stereoselective synthesis. These compounds serve as chiral auxiliaries for the asymmetric synthesis of amines and their derivatives, facilitating the creation of diverse piperidines, pyrrolidines, azetidines, and their fused counterparts. These structural motifs are foundational in many natural products and therapeutically relevant compounds, demonstrating the compound's versatility in drug discovery and organic synthesis (Philip et al., 2020).
Environmental and Toxicological Perspectives
The presence and fate of similar tert-butyl compounds in the environment, particularly synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT), have been subjects of research due to their widespread use in commercial products. These studies delve into the environmental occurrence, human exposure, and potential toxicity of SPAs, which share structural similarities with tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate. Understanding the environmental and toxicological impact of such compounds is crucial for assessing their safety and managing their use in various applications (Liu & Mabury, 2020).
Role in Drug Discovery
The pyrrolidine scaffold, integral to tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate, is widely utilized in medicinal chemistry. This saturated five-membered ring system, owing to its sp^3-hybridization and non-planarity, enables efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional (3D) structure of molecules. This adaptability makes it a crucial component in designing compounds with selectivity towards various biological targets, thereby enhancing drug discovery efforts (Li Petri et al., 2021).
作用機序
Target of Action
The primary targets of “tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate” are currently unknown. This compound is a building block used in the synthesis of various organic compounds
Mode of Action
As a building block, it can be used to create a variety of derivatives, which can then be used in further chemical reactions. The specific interactions with its targets and the resulting changes would depend on the nature of these derivatives.
Biochemical Pathways
Pharmacokinetics
It’s known that the compound is soluble in most organic solvents but insoluble in water . This suggests that it has a certain degree of hydrophobicity, which could influence its bioavailability.
Result of Action
Action Environment
The action of “tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by pH levels . In more acidic environments (pH < 2), the compound may undergo hydrolysis, reducing its stability . In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .
特性
IUPAC Name |
tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFYZASEZUWGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185175 | |
| Record name | 1,1-Dimethylethyl 3-(2-bromophenyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate | |
CAS RN |
1203685-04-4 | |
| Record name | 1,1-Dimethylethyl 3-(2-bromophenyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(2-bromophenyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



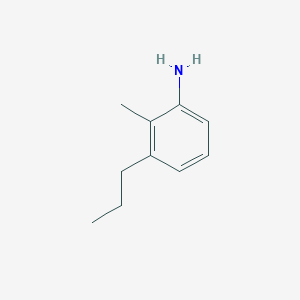
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3089928.png)
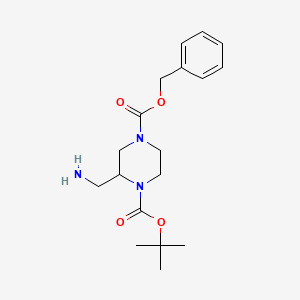
![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)
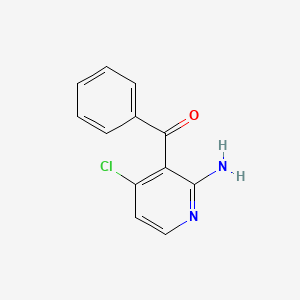

![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)
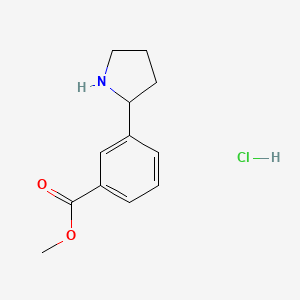
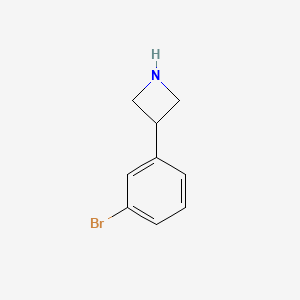


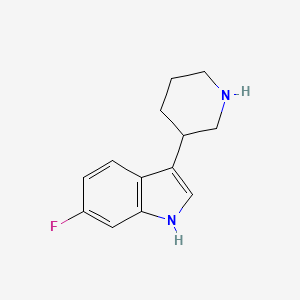
![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)
![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)